molecular formula C17H18BrClN2O3S B296318 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide

Numéro de catalogue B296318
Poids moléculaire: 445.8 g/mol
Clé InChI: PLCXHHVNBGSJGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide, also known as BACE1 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of Alzheimer's disease.

Mécanisme D'action

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor acts as a competitive inhibitor of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide. It binds to the active site of the enzyme and prevents it from cleaving the amyloid precursor protein (APP) into beta-amyloid peptide. This results in a reduction of beta-amyloid production, which may help to prevent the formation of plaques in the brain of Alzheimer's patients.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has been shown to reduce beta-amyloid production in vitro and in vivo. In animal studies, the compound has been found to improve cognitive function and reduce the formation of plaques in the brain. 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has also been shown to be well-tolerated in animal studies and has a good safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor in lab experiments is its specificity for 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide. The compound does not inhibit other enzymes that are involved in the processing of APP, which reduces the risk of off-target effects. However, one of the limitations of using 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Orientations Futures

There are several future directions for the research on 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. This will help to determine the optimal dosage and dosing regimen for clinical use. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor in humans. Finally, the compound may also have potential applications in the treatment of other neurodegenerative diseases that are associated with the accumulation of beta-amyloid peptide.

Méthodes De Synthèse

The synthesis method of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor involves multiple steps, starting from the reaction of 4-bromobenzenesulfonyl chloride with 2-chlorobenzylamine to form 4-bromobenzenesulfonamide. This intermediate is then reacted with N-ethylacetamide to obtain the final product, 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor. The synthesis method has been optimized to achieve high yield and purity of the compound.

Applications De Recherche Scientifique

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has been extensively studied for its potential application in the treatment of Alzheimer's disease. The compound inhibits the activity of beta-secretase 1 (2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide), an enzyme that plays a crucial role in the production of beta-amyloid peptide, a protein that forms the plaques in the brain of Alzheimer's patients. By inhibiting 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide, the production of beta-amyloid peptide can be reduced, which may slow down the progression of Alzheimer's disease.

Propriétés

Formule moléculaire

C17H18BrClN2O3S

Poids moléculaire

445.8 g/mol

Nom IUPAC

2-[(4-bromophenyl)sulfonyl-[(2-chlorophenyl)methyl]amino]-N-ethylacetamide

InChI

InChI=1S/C17H18BrClN2O3S/c1-2-20-17(22)12-21(11-13-5-3-4-6-16(13)19)25(23,24)15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3,(H,20,22)

Clé InChI

PLCXHHVNBGSJGE-UHFFFAOYSA-N

SMILES

CCNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

SMILES canonique

CCNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.